4β-Hydroxy Cholesterol-d7 4-Acetate
Description
Properties
CAS No. |
1363529-54-7 |
|---|---|
Molecular Formula |
C29H48O3 |
Molecular Weight |
451.743 |
IUPAC Name |
[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D |
InChI Key |
CPAJTVKFJMIGFR-XOBJRHKLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |
Synonyms |
(3β,4β)-Cholest-5-ene-3,4-diol-d7 4-Acetate; 4β-Acetoxycholest-5-en-3β-ol-d7 |
Origin of Product |
United States |
Preparation Methods
Shibuya’s Allylic Oxidation and Acetylation Strategy
Shibuya’s original method for synthesizing 4β-hydroxycholesterol begins with cholesteryl acetate as the starting material. Allylic oxidation using selenium dioxide (SeO₂) and formic acid in dioxane at 90°C yields a mixture of 4α- and 4β-hydroxycholesterol acetates. However, this route suffers from low regioselectivity (4β:4α ≈ 3:1) and necessitates laborious chromatographic separation. For the deuterated analog, [D₇]-cholesterol is first acetylated to form [D₇]-cholesteryl acetate, which undergoes SeO₂-mediated oxidation. The resultant 4β-hydroxy-[D₇]-cholesterol acetate is isolated via flash chromatography, achieving a 28% overall yield.
Key challenges in this method include:
Poza’s Bromine-Mediated Oxidation Approach
Poza’s method offers a more direct pathway by leveraging bromine and silver acetate in pyridine to oxidize deuterated cholesterol at C4. This single-step reaction selectively generates 4β-hydroxy-[D₇]-cholesterol acetate without requiring protective groups at C3. The mechanism involves bromonium ion formation at C5, followed by stereospecific hydroxylation at C4. After quenching with aqueous sodium thiosulfate, the product is extracted into ethyl acetate and purified via silica gel chromatography, yielding 93% chemical purity.
Advantages over Shibuya’s method :
-
Higher regioselectivity : Eliminates competing oxidation sites.
-
Reduced steps : Avoids intermediate hydrolysis and re-acetylation.
Starting Materials and Isotopic Incorporation
Deuterium labeling at C25, C26, and C27 positions is achieved using [D₇]-cholesterol (25,26,26,26,27,27,27-d₇), commercially available from suppliers such as Cambridge Isotope Laboratories and CDN Isotopes. Isotopic purity exceeds 98%, as confirmed by mass spectrometry.
Table 1: Characteristics of [D₇]-Cholesterol Starting Material
| Property | Specification |
|---|---|
| Molecular formula | C₂₇H₃₉D₇O₂ |
| Isotopic purity (d₇) | 93.2% (by NMR) |
| Supplier | Cambridge Isotope Laboratories |
| Cost (per gram) | ~$2,500 (research-scale quantities) |
Acetylation and Protection of the C4 Hydroxyl Group
The 4β-hydroxyl group is acetylated using acetic anhydride in pyridine at room temperature. This step ensures stability during subsequent purification and minimizes degradation during storage.
Optimized acetylation conditions :
-
Reagent ratio : 1.2 equivalents acetic anhydride per hydroxyl group.
-
Reaction time : 2 hours under nitrogen atmosphere.
-
Workup : Quench with ice-cold water, extract with ethyl acetate, dry over Na₂SO₄.
Post-acetylation, the crude product is purified via flash chromatography (hexane:ethyl acetate = 4:1), yielding this compound as a white solid with 94% purity by TLC.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) confirms the β-configuration at C4 through coupling constants (J₃,₄ = 3.02 Hz). Deuterium labeling eliminates signals for C25–C27 protons, while the C3 proton resonates at δ 3.52 ppm as a multiplet.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 409.70 [M+H]⁺, consistent with the molecular formula C₂₇H₃₉D₇O₃. Isotopic distribution patterns confirm 93.2% d₇ incorporation.
Table 2: Spectral Data for this compound
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 0.67 (s, C19-CH₃), δ 5.38 (m, C6-H) |
| ¹³C NMR | δ 73.8 (C4-OAc), δ 171.2 (acetyl carbonyl) |
| HRMS | m/z 409.7021 (calc. 409.7018) |
Challenges and Mitigation Strategies
Epimerization at C3
Prolonged exposure to acidic conditions during hydrolysis promotes C3 epimerization, converting 3β-OH to 3α-OH. Neutral workup conditions (pH 7.0–7.5) and low temperatures (0–4°C) mitigate this issue.
Deuterium Scrambling
Trace acids in reaction mixtures catalyze H/D exchange at C25–C27. Pre-drying solvents over molecular sieves and using deuterium-depleted reagents (e.g., d₀-acetic anhydride) preserve isotopic integrity.
Applications in Clinical Assays
This compound is hydrolyzed in situ to 4β-hydroxy cholesterol-d7 for use as an internal standard in LC-MS/MS assays. Its structural analogy to endogenous 4β-hydroxycholesterol ensures comparable extraction recovery and ionization efficiency, enabling accurate quantification at sub-nanomolar levels .
Chemical Reactions Analysis
Types of Reactions
4β-Hydroxy Cholesterol-d7 4-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
Scientific Research Applications
4β-Hydroxy Cholesterol-d7 4-Acetate has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol metabolites.
Biology: Helps in studying cholesterol metabolism and its role in cellular processes.
Medicine: Used in research related to cholesterol-related diseases and the development of therapeutic agents.
Mechanism of Action
4β-Hydroxy Cholesterol-d7 4-Acetate exerts its effects primarily through its role as a metabolite of cholesterol. It acts as a signaling molecule that regulates cholesterol transporters in peripheral tissues. The compound activates liver X receptors, which are major regulators of lipid metabolism. This activation leads to the repression of cholesterol influx and the induction of cholesterol efflux, thereby maintaining cholesterol homeostasis .
Comparison with Similar Compounds
4β-Hydroxycholesterol (4β-HC)
- Structural Differences : Lacks deuterium labeling and the 4-acetate group.
- Role in Research: Acts as an endogenous biomarker for CYP3A4 induction/inhibition. Elevated 4β-HC levels correlate with CYP3A4 induction, while reductions indicate inhibition .
- Clinical Utility : Used in drug-drug interaction (DDI) studies to assess CYP3A4 modulation. For example, weak CYP3A4 inducers like JTE-451 and JTE-761 increased the 4β-HC/total cholesterol (TC) ratio, confirming their enzymatic impact .
Key Data :
| Parameter | 4β-Hydroxycholesterol | 4β-Hydroxy Cholesterol-d7 4-Acetate |
|---|---|---|
| Molecular Weight | 402.65 g/mol | 409.70 g/mol (deuterated) |
| CAS Number | 17320-10-4 | 1363529-54-7 |
| Purity | >99% | >99% |
| Primary Application | CYP3A4 biomarker | Internal standard for LC-MS/MS |
4α-Hydroxycholesterol (4α-HC)
- Structural Differences : Epimer of 4β-HC with a hydroxyl group in the α-configuration.
- Role in Research: Non-enzymatic oxidation product of cholesterol, unaffected by CYP3A4 activity. Used to normalize 4β-HC measurements and correct for oxidative artifacts .
- Analytical Utility : Subtracting 4α-HC from 4β-HC (4β-OHC – 4α-OHC) improves specificity for CYP3A4 activity by removing confounding oxidation effects .
Clinical Findings :
- In chronic kidney disease (CKD) patients, 4β-OHC–4α-OHC showed comparable diagnostic accuracy (AUC = 0.83) to 4β-OHC/TC ratio (AUC = 0.83) for predicting CYP3A5*1 allele carriers .
Cholesterol-d7
- Structural Differences : Deuterated cholesterol without hydroxyl or acetate groups.
- Role in Research : Internal standard for cholesterol quantification. Unlike this compound, it tracks cholesterol dynamics rather than CYP3A4 activity .
- Applications : Used in studies of membrane fluidity, lipid metabolism, and lipoprotein transport .
Comparison Highlight :
7α-Hydroxy Cholesterol-d7
Stability and Preanalytical Considerations
- This compound : Stable under -20°C storage; resistant to degradation due to deuterium labeling and acetate protection .
- Endogenous 4β-HC: Requires strict sample handling (e.g., avoidance of acidic conditions, rapid freezing) to prevent oxidation. Monitoring cholesterol oxidation products (e.g., 4α-HC) is essential for data validity .
Assay Performance
- Sensitivity: LC-MS/MS assays using this compound achieve lower limits of quantification (LLOQ) of 2.00 ng/mL for 4β-HC, outperforming immunoassays .
- Normalization Strategies: 4β-HC/TC Ratio: Reduces interindividual variability in cholesterol levels . 4β-OHC – 4α-OHC: Minimizes oxidative artifacts, preferred in studies with prolonged sample storage .
Q & A
Q. What is the primary application of 4β-Hydroxy Cholesterol-d7 4-Acetate in analytical chemistry?
This deuterated compound is primarily used as an internal standard for quantifying endogenous 4β-hydroxycholesterol via GC- or LC-MS. Its deuterated structure minimizes isotopic interference, ensuring accurate calibration in complex biological matrices like serum or tissue homogenates .
Q. How should researchers confirm the purity and stability of this compound?
Purity (≥98%) is typically verified using HPLC with UV detection or mass spectrometry. Stability requires storage at 2–8°C in inert, light-protected containers. Batch-specific Certificates of Analysis (CoA) should be requested from suppliers to validate purity and stability over time .
Q. What methodological steps are critical for preparing this compound in biosolid or aqueous samples?
For biosolids, spike concentrations up to 120 µg/mL (120,000 ng/mL) are recommended to account for matrix interference. In aqueous samples, pre-extraction addition of sodium chloride (e.g., 30 g/L) improves recovery by mitigating lipid aggregation and enhancing solvent partitioning .
Q. How does deuterium labeling impact the chromatographic behavior of this compound?
The deuterium atoms at positions 25,26,26,26,27,27,27 introduce a slight retention time shift (~0.1–0.3 minutes) compared to non-deuterated 4β-hydroxycholesterol, enabling clear distinction in chromatograms while maintaining similar ionization efficiency in MS detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in recovery rates across different matrices (e.g., reagent water vs. field samples)?
Reagent-water matrices often exhibit poor recovery (<20%) due to the absence of natural salts and surfactants. Adding NaCl before extraction mimics field conditions, improving recovery to >50% by reducing analyte adsorption to glassware and enhancing solvent polarity .
Q. What strategies validate the accuracy of this compound in absolute quantification workflows?
Use dual calibration: (1) spike deuterated standard into homogenized tissue sections for matrix-matched calibration curves, and (2) co-analyze with a non-deuterated reference standard (e.g., pyrene-d10) to normalize ionization variability in AgLDI MSI workflows .
Q. How do co-eluting isomers (e.g., 7α-hydroxycholesterol-d7) affect quantification, and how can this be mitigated?
Isomeric interference is minimized via chromatographic optimization:
- GC: Use high-polarity columns (e.g., DB-5MS) with slow temperature ramping (1–2°C/min).
- LC: Employ reverse-phase C18 columns with methanol/water gradients (85–95% organic phase). Confirm peak identity via MS/MS fragmentation patterns (e.g., m/z 384 → 369 for 4β-isomer) .
Q. What are the limitations of using this compound in longitudinal studies with extended storage periods?
Degradation risks arise from autoxidation or hydrolysis of the acetate group. To mitigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
